Quinclorac methyl ester
Overview
Description
Synthesis Analysis
Quinclorac methyl ester synthesis involves multiple steps, including decarboxylation, chlorination, and alcoholysis, starting from quinoline-2,3-dicarboxylic acid. The process achieves an overall yield of 83.5%, with the structure of the target compound confirmed through IR and ^1H NMR, indicating a melting point of 74-75°C. The mechanism of decarboxylation in this synthesis has been discussed, providing insights into the chemical transformations involved (Li Yong, 2009).
Molecular Structure Analysis
The molecular structure of quinclorac methyl ester has been characterized and analyzed using spectroscopic methods. These studies have elucidated the compound's structure, confirming its identity and purity, essential for further studies and applications. While specific research focusing on the molecular structure analysis of quinclorac methyl ester is limited, the synthesis studies provide foundational information on its structural characteristics.
Chemical Reactions and Properties
Quinclorac methyl ester's chemical properties, such as reactivity and stability, play a crucial role in its behavior in various environments, including its degradation in soil and water. Photolytic and photocatalytic degradation studies in ultrapure and paddy field water have identified transformation products and pathways, indicating its environmental persistence and the mechanisms through which it degrades (L. Pareja et al., 2012).
Physical Properties Analysis
The physical properties of quinclorac methyl ester, including its melting point, solubility, and volatility, are essential for understanding its behavior in agricultural applications and environmental fate. The synthesis process indicates a melting point of 74-75°C, which is a critical parameter for its formulation and storage (Li Yong, 2009).
Chemical Properties Analysis
Understanding the chemical properties of quinclorac methyl ester, such as its reactivity with other substances, stability under various conditions, and degradation pathways, is vital for assessing its environmental impact and efficacy as a herbicide. The identification of its transformation products through photolytic and photocatalytic degradation highlights the compound's chemical behavior in environmental contexts (L. Pareja et al., 2012).
Scientific Research Applications
Herbicide Residue Analysis in Agricultural Products
In a study conducted by Tittlemier et al. (2016), a method was developed using QuEChERS sample preparation and liquid chromatography for analyzing quinclorac and quinclorac methyl ester residues in canola seed. This method played a crucial role in monitoring the presence of quinclorac residues in agricultural products, ensuring food safety standards (Tittlemier et al., 2016).
Microbial Degradation and Environmental Impact
Lü et al. (2009) researched the superoxide dismutase (SOD) and catalase activities in Stenotrophomonas maltophilia WZ2, a bacterium resistant to herbicide pollution including quinclorac. The study highlighted the role of microbial organisms in degrading quinclorac, providing insights into the environmental impact and potential bioremediation strategies (Lü et al., 2009).
Herbicidal Efficacy and Mechanism of Action
Research by Lamoureux and Rusness (1995) focused on the absorption, translocation, metabolism, and toxicity of quinclorac in leafy spurge, exploring its potential for use in controlling this invasive species. Their findings provide a comprehensive understanding of the herbicidal action of quinclorac (Lamoureux & Rusness, 1995).
Soil Microecology and Herbicide Degradation
Lang et al. (2018) isolated a strain from quinclorac-contaminated soil that showed high degradation efficiency of quinclorac. This research is significant for understanding the interaction between soil microorganisms and herbicides, offering potential approaches for managing herbicide contamination in agricultural soils (Lang et al., 2018).
Herbicide Formulation and Toxicity Studies
Rusness et al. (1998) examined the toxicity of quinclorac esters in different application methods on leafy spurge. Understanding the formulation and toxicity of such herbicides is vital for optimizing their use while minimizing environmental impacts (Rusness, Huwe, & Lamoureux, 1998).
Bioremediation Potential
A study by Li et al. (2017) on a Mycobacterium sp. strain demonstrated its potential for bioremediation of quinclorac. This research contributes to the development of bacterial-based methods for reducing herbicide contamination (Li et al., 2017).
Safety And Hazards
While specific safety data for Quinclorac methyl ester is not available, it’s important to handle all chemicals with care. Always use personal protective equipment and avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Relevant Papers
Several papers were found during the search. These include studies on the detection of quinclorac and its degradation product, Quinclorac methyl ester, in canola seed and honey , as well as a study on the development of a gold-based immunochromatographic assay strip for the detection of quinclorac in foods .
properties
IUPAC Name |
methyl 3,7-dichloroquinoline-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-11(15)9-8(13)3-2-6-4-7(12)5-14-10(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKVWJBNESETCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=CC(=CN=C21)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30896812 | |
Record name | Methyl 3,7-dichloroquinoline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30896812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinclorac methyl ester | |
CAS RN |
84087-33-2 | |
Record name | Quinclorac methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84087-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinclorac methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084087332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3,7-dichloroquinoline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30896812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUINCLORAC METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G97RS4F2BB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.